Isonox

Descripción

Historical Context and Evolution of Antioxidants in Industrial Chemistry

The use of antioxidants in industrial processes dates back to the late 19th and early 20th centuries. biologydiscussion.comwikipedia.org Initially, research focused on preventing the oxidation of unsaturated fats, which causes rancidity, and on industrial applications like the vulcanization of rubber and preventing metal corrosion. biologydiscussion.comwikipedia.organtiagingclub.it The term "antioxidant" originally referred to any chemical that prevented oxygen consumption. biologydiscussion.com

A significant milestone was the identification of vitamins A, C, and E as antioxidants, which revolutionized the understanding of their importance in biochemistry. biologydiscussion.comwikipedia.org This led to the recognition of antioxidants as reducing agents that inhibit oxidative reactions, often by scavenging reactive oxygen species before they can cause cellular damage. biologydiscussion.com In the food industry, antioxidants became a key tool to slow the oxidative degradation of stored foods. antiagingclub.it The development of the first antioxidant approved as a food additive, gum guaiac, marked a significant step in this evolution. acs.org

Role of Functional Additives in Enhancing Material Performance and Durability

Functional additives are critical in modern manufacturing, enhancing the properties and lifespan of a vast array of products. cambridge.org These additives can improve processing, protect against degradation, and introduce new functionalities to materials. dokumen.pub In polymers, for instance, additives like antioxidants, light stabilizers, and flame retardants are indispensable. dokumen.pubresearchgate.net

The primary function of many additives is to counteract the degradation of polymers, which can be initiated by heat, light, or mechanical stress. basf.com This degradation leads to a loss of mechanical properties, such as tensile strength and flexibility, as well as changes in appearance. basf.com Antioxidants, a key class of functional additives, interrupt these degradation processes by controlling changes in molecular weight. basf.complastemart.com They are crucial for most polymers, with some, like polypropylene, requiring higher levels due to their inherent instability. plastemart.com

The effectiveness of an additive can be influenced by other components in a material's formulation. For example, fillers like titanium dioxide and carbon black can sometimes deactivate stabilizers by adsorbing them onto their surfaces. sci-hub.se Conversely, some additives, such as silica, can have a beneficial effect on the performance of others. sci-hub.se

Scope and Significance of Isonox Research in Polymer Science and Engineering

Polymer science and engineering is a vast interdisciplinary field focused on the design, synthesis, and application of polymers. umn.eduroutledge.com Research in this area is crucial for developing new materials with advanced properties for a wide range of applications, from biomedical devices to sustainable energy solutions. uakron.educase.edu

The study of functional additives like this compound is a significant aspect of polymer science. Research focuses on understanding how these additives function to prevent degradation and enhance the long-term performance of polymeric materials. sigmaaldrich.com For instance, phenolic antioxidants, a category to which some this compound compounds belong, act by donating a hydrogen atom to reactive radicals, thereby stabilizing them and slowing the degradation process. cambridge.orgsci-hub.se

The development of new and improved antioxidant systems is an ongoing area of research. This includes the creation of polymeric antioxidants, which offer advantages such as prolonged stability and better bioavailability compared to their small-molecule counterparts. sigmaaldrich.com The goal is to create more effective and environmentally friendly stabilization systems to extend the service life of polymers and support a circular economy. cambridge.org

Overview of this compound Applications in Material Stabilization

This compound is a trade name for a range of antioxidant products used to stabilize various materials. These products are primarily phenolic antioxidants, which are widely used to protect polymers from thermo-oxidative degradation. ontosight.aispecialchem.com

For example, this compound® 133 is used as an antioxidant in the production of plastics and rubber. ontosight.ai Its high melting point and stability at elevated temperatures make it particularly effective in heat-resistant plastics and elastomers. ontosight.ai It is often used in the automotive industry for rubber and plastic components and in the electrical sector for insulating wires and cables. ontosight.ai

Other this compound products, such as this compound® 132 and this compound® 232, are liquid phenolic antioxidants. specialchem.comchemicalbook.comsiigroup.com this compound® 132 is a highly active liquid stabilizer suitable for polyols, PVC, adhesives, and functional fluids. specialchem.com this compound® 232 is specifically used for polyols and polyurethane foam, as well as in fuel and lube applications. chemicalbook.comsiigroup.com

The table below provides a summary of some this compound products and their applications:

| Product Name | Chemical Composition | Key Applications |

| This compound® 133 | 2,2',4,4'-tetramethyl-1,3'-oxydiphenyl propane | Plastics, Rubber, Heat-resistant elastomers ontosight.ai |

| This compound® 132 | 2,6-di-tertiary-butyl-4-sec-butylphenol | Polyols, PVC, Adhesives, Functional fluids specialchem.com |

| This compound® 232 | Not specified in search results | Polyols, Polyurethane Foam, Fuel and Lube applications chemicalbook.comsiigroup.com |

Propiedades

Número CAS |

56335-22-9 |

|---|---|

Fórmula molecular |

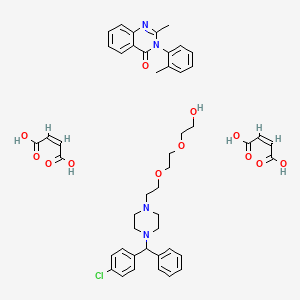

C47H53ClN4O12 |

Peso molecular |

901.4 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol;2-methyl-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C23H31ClN2O3.C16H14N2O.2C4H4O4/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27;1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19;2*5-3(6)1-2-4(7)8/h1-9,23,27H,10-19H2;3-10H,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1- |

Clave InChI |

RCYUVMCXOQTZOZ-FHQKDBNESA-N |

SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C.C1N(CCN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CCOCCOCCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Sinónimos |

isonox |

Origen del producto |

United States |

Performance and Efficacy of Isonox in Diverse Polymeric Systems

Isonox as a Thermal Stabilizer in High-Temperature Polymer Applications

Thermal degradation is a significant challenge in the processing and application of polymers at elevated temperatures. This compound compounds, particularly those with high melting points and inherent thermal stability, are effective additives in mitigating this issue. This compound 133, for instance, is characterized by its stability at elevated temperatures, making it a suitable additive in the manufacture of heat-resistant plastics and elastomers. ontosight.ai The chemical structure of this compound 133, which includes a diphenyl ether moiety with alkyl substitutions, contributes to its antioxidant activity in high-temperature environments. ontosight.ai Hindered phenolic antioxidants, a class to which several this compound variants belong, are recognized for their effectiveness in providing long-term thermal stability to polymers subjected to temperatures exceeding 120°C. specialchem.com The stability of the phenoxyl radical formed during their mechanism of action is enhanced by the steric hindrance provided by substituents in the 2,6-position. specialchem.com

Contribution of this compound to Long-Term Durability of Polyolefins

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are widely used polymers, but they are susceptible to degradation initiated by heat, oxygen, and UV radiation, leading to a decline in mechanical properties and appearance over time. 3vsigmausa.com Antioxidants like this compound play a crucial role in enhancing the long-term durability and performance of these materials. 3vsigmausa.com The incorporation of antioxidants helps to prevent or delay oxidation, which is essential for maintaining the quality of polyolefin products during processing and throughout their service life. uvabsorber.com Hindered phenolic antioxidants have been shown to have a positive impact on the long-term thermal stability (LTTS) of both polypropylene and high-density polyethylene (HDPE). specialchem.com This stabilization is critical for applications where polyolefins are exposed to environmental stressors over extended periods. 3vsigmausa.com The thermo-oxidative stability of polyolefin parts is often assessed by aging the material at elevated temperatures in a circulating air oven, measuring changes in mechanical properties like embrittlement, elongation, and tensile impact as a function of aging time. specialchem.com

Impact of this compound on the Ageing Processes of Elastomers and Rubbers

Elastomers and rubbers are also susceptible to aging, which can lead to a deterioration of their physical and mechanical properties. ffltech.como-ring-prueflabor.de Antioxidants like this compound are incorporated into these materials to protect against oxidative degradation and extend their service life. ontosight.aijustia.com The aging process in elastomers can be influenced by factors such as temperature, humidity, heat, ozone, sunlight, and tensile stress. ffltech.com Accelerated aging tests, such as those described in standards like ISO 188, are employed to simulate the effects of natural aging in a shorter timeframe and evaluate the heat resistance of vulcanized or thermoplastic rubbers and thermoplastic elastomers. ansi.orgelastocon.com These tests involve exposing test pieces to elevated temperatures in controlled air circulation and comparing physical properties before and after exposure. ansi.org Hot-air aging, a common method in accelerated testing, can lead to the hardening of most elastomers and a significant decrease in properties like tensile strength and elongation at break, highlighting the importance of effective stabilizers in mitigating these effects. o-ring-prueflabor.de

Synergistic Formulations and Additive Interactions Involving Isonox

Co-stabilizer Effects of Isonox with Primary Antioxidants

Phenolic antioxidants like this compound 132 and this compound 129 are classified as chain-breaking donor (CB-D) antioxidants. specialchem.comdiva-portal.org They donate a hydrogen atom to peroxy and alkoxy radicals, converting them into more stable species and the phenolic radical. specialchem.comdiva-portal.orgsci-hub.se While effective on their own, mixing several phenolic antioxidants can give rise to synergistic effects in stabilization. diva-portal.org This can occur through regenerative processes, where different phenolic structures may participate in the regeneration of the active form of another antioxidant. capes.gov.br The chemical structure of hindered phenols, including the type and position of substituents, significantly influences their efficiency and potential for synergistic interactions. sci-hub.se

Synergism of this compound with Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS) are a class of stabilizers that protect polymers from UV-induced degradation. HALS compounds, such as Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770), function through a complex mechanism that involves scavenging free radicals and decomposing hydroperoxides. adeka-pa.eursc.orgamfine.com Phenolic antioxidants like the this compound variants can exhibit synergistic effects when combined with HALS in polymer stabilization systems. mdpi.comcapes.gov.bradeka-pa.eu This synergism arises from the complementary mechanisms of action; phenolic antioxidants primarily address thermal oxidation, while HALS are highly effective against photo-oxidation. mdpi.comadeka-pa.eu The combination provides broader and more robust protection against degradation induced by both heat and light. mdpi.comadeka-pa.eu

Combinatorial Approaches with Phosphites and Thioethers for Enhanced Stabilization

The most common and effective synergistic systems in polymer stabilization involve combinations of primary antioxidants (like phenolic this compound) with secondary antioxidants, such as phosphites and thioethers. specialchem.comvinatiorganics.comdiva-portal.orgadeka-pa.eusci-hub.sevinatiorganics.comnih.govmdpi.combitmesra.ac.in

Synergism with Phosphites: Phosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168), function by decomposing hydroperoxides into non-radical products. specialchem.comvinatiorganics.comdiva-portal.orgmdpi.com This is particularly effective during high-temperature processing, where hydroperoxide formation is significant. specialchem.commdpi.com The synergistic effect between phenolic antioxidants and phosphites is well-documented. vinatiorganics.comadeka-pa.eusci-hub.semdpi.combitmesra.ac.in Phenolic antioxidants scavenge initial radicals, while phosphites decompose hydroperoxides, thus preventing the formation of new radicals and regenerating the phenolic antioxidant. mdpi.com This dual action significantly enhances the long-term thermal stability and melt processability of polymers. sci-hub.semdpi.com

Synergism with Thioethers: Thioether antioxidants also function as hydroperoxide decomposers, similar to phosphites. vinatiorganics.comnih.gov Combinations of thioethers with hindered phenols like this compound variants are often strongly synergistic, providing excellent long-term thermal stability, particularly during end-use at elevated temperatures. vinatiorganics.comnih.gov Thioethers can help reduce discoloration and improve the retention of mechanical properties. vinatiorganics.com However, the use of thioethers may be limited in applications where odor or negative interactions with HALS are concerns. specialchem.comvinatiorganics.com

Influence of Filler Materials and Pigments on this compound's Stabilizing Capacity

The presence of filler materials and pigments can significantly influence the performance of antioxidants like this compound in polymer matrices. capes.gov.bradeka-pa.euchalmers.senih.gov While fillers and pigments are added to modify various properties of polymers, they can also impact the effectiveness and longevity of stabilizers. adeka-pa.eunih.gov

Interfacial Phenomena and this compound Distribution in Polymer Blends and Composites

In polymer blends and composites, the distribution and localization of additives like this compound are influenced by the morphology of the system and the interactions between the additive, the different polymer phases, and any dispersed fillers or pigments. rsc.orgmdpi.comacs.org

Antioxidants typically dissolve primarily in the amorphous regions of semi-crystalline polymers. acs.org In polymer blends, an antioxidant may exhibit differential solubility and preferential localization in one polymer phase over another, depending on the chemical nature of the polymers and the antioxidant. acs.org This non-uniform distribution can impact the effectiveness of the antioxidant, particularly if one phase is more susceptible to degradation than the other, or if the antioxidant is needed at the interface between phases. acs.org

Advanced Analytical Methodologies for Isonox Characterization in Complex Matrices

Spectroscopic Techniques for Investigating Isonox's State in Materials

Spectroscopic methods are invaluable for probing the chemical structure and environment of this compound 132 within a material, providing insights into its stability and interactions with the polymer matrix.

Infrared Spectroscopy (FTIR-ATR) Applications in Stabilized Materials

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique for analyzing the surface of polymer samples. cdnsciencepub.com For this compound 132, a key identifying feature in its infrared spectrum is the stretching vibration of the hydroxyl (-OH) group. Due to the steric hindrance from the adjacent tert-butyl groups, this absorption band appears at a characteristically high frequency, typically around 3600-3700 cm⁻¹ in a non-polar solvent like carbon tetrachloride. chemicalbook.com This distinct peak allows for the confirmation of its presence and can be monitored to study its depletion or chemical transformation during material aging.

Changes in the position and shape of the O-H band, as well as other characteristic peaks of this compound 132, can indicate interactions with the polymer or degradation products. For instance, hydrogen bonding with the polymer matrix may cause a broadening and shift of the O-H peak to a lower frequency.

Table 1: Characteristic FTIR-ATR Absorption Bands for Hindered Phenols like this compound 132

| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode | Notes |

| O-H | 3600 - 3700 | Stretching | Sharp peak, position sensitive to steric hindrance and hydrogen bonding. chemicalbook.com |

| C-H (aliphatic) | 2850 - 3000 | Stretching | Associated with the tert-butyl and sec-butyl groups. |

| C=C (aromatic) | 1580 - 1620 | Stretching | Characteristic of the benzene ring. |

| C-O | 1200 - 1260 | Stretching | Phenolic C-O bond vibration. |

Nuclear Magnetic Resonance (NMR) Studies of this compound Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about this compound 132 at the atomic level. Both ¹H and ¹³C NMR are used to confirm the chemical structure of the antioxidant and to study its interaction with the surrounding polymer matrix.

In ¹H NMR, the protons of the tert-butyl and sec-butyl groups, as well as the aromatic protons, give rise to characteristic signals. The chemical shift of the phenolic -OH proton is particularly sensitive to its environment and can provide information on hydrogen bonding and other intermolecular interactions.

¹³C NMR offers a detailed map of the carbon skeleton of this compound 132. The chemical shifts of the aromatic carbons and the carbons of the alkyl substituents can be used for unambiguous identification.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound 132 in CDCl₃

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~0.8-1.0 | -CH₃ (sec-butyl) | ~12.0 | -CH₃ (sec-butyl) |

| ~1.2-1.4 | -CH₂- (sec-butyl) | ~20.0 | -CH₂- (sec-butyl) |

| ~1.45 | -C(CH₃)₃ (tert-butyl) | ~30.0 | -C(C H₃)₃ (tert-butyl) |

| ~2.5-2.7 | -CH- (sec-butyl) | ~34.0 | -C (CH₃)₃ (tert-butyl) |

| ~5.0 | -OH (phenolic) | ~40.0 | -C H- (sec-butyl) |

| ~7.0-7.2 | Ar-H (aromatic) | ~125.0 | Ar-C (unsubstituted) |

| ~135.0 | Ar-C (alkyl-substituted) | ||

| ~152.0 | Ar-C-OH |

Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values for similar hindered phenols. rsc.orgsielc.com

Chromatographic Separation and Quantification of this compound from Polymeric Substrates

Chromatographic techniques are essential for separating this compound 132 from the polymer matrix and other additives, allowing for its precise quantification.

Supercritical Fluid Extraction (SFE) Coupled with Chromatography (SFC/HPLC)

Supercritical Fluid Extraction (SFE) is a powerful sample preparation technique that uses a supercritical fluid, typically carbon dioxide, to extract additives from a polymer matrix. chemicalbook.com SFE offers several advantages over traditional solvent extraction methods, including reduced solvent consumption, faster extraction times, and lower temperatures, which minimizes the degradation of thermally labile compounds. chemicalbook.comnist.gov

The efficiency of SFE for extracting this compound 132 depends on parameters such as temperature, pressure, and the use of a modifier (a small amount of an organic solvent like methanol or hexane). chemsrc.com The extracted this compound 132 can then be analyzed by Supercritical Fluid Chromatography (SFC) or, after solvent exchange, by High-Performance Liquid Chromatography (HPLC). researchgate.net

Table 3: Typical SFE Parameters for Antioxidant Extraction from Polyolefins

| Parameter | Range/Value | Purpose |

| Supercritical Fluid | CO₂ | Common choice due to mild critical parameters and low toxicity. |

| Temperature | 60 - 80 °C | Affects the solvating power of the fluid and the diffusion rate of the analyte. illinois.edu |

| Pressure | 30 - 45 MPa | Increases the density and solvating power of the supercritical fluid. illinois.edu |

| Modifier | Methanol or Hexane (1-10%) | Improves the extraction efficiency of polar analytes like phenolic antioxidants. rsc.orgchemsrc.com |

| Dynamic Extraction Time | 20 - 90 min | Time during which the supercritical fluid flows through the extraction cell. chemsrc.comillinois.edu |

High-Performance Liquid Chromatography (HPLC) Methodologies for Additive Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of phenolic antioxidants like this compound 132. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is typically employed.

The separation is based on the partitioning of this compound 132 between the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector, as the phenolic ring of this compound 132 absorbs UV light at a specific wavelength (around 275-280 nm). chemicalbook.com The concentration of this compound 132 in a sample can be determined by comparing its peak area to that of a known standard.

Table 4: Representative HPLC Conditions for the Analysis of this compound 132

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water. chemicalbook.comchemicalbook.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm chemicalbook.com |

| Retention Time | Dependent on the exact conditions, but typically in the range of 5-15 minutes. |

Mass Spectrometry Approaches for this compound Detection and Spatial Distribution

Mass spectrometry (MS) is a highly sensitive and specific technique that can be used for the identification and quantification of this compound 132, as well as for mapping its spatial distribution within a material. When coupled with a chromatographic separation technique like Gas Chromatography (GC) or HPLC, it provides a powerful tool for analyzing complex mixtures.

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound 132. cdnsciencepub.com In the mass spectrometer, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint.

More advanced techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can be used to visualize the spatial distribution of this compound 132 on the surface of a polymer sample. researchgate.net This is particularly useful for studying phenomena such as additive migration, blooming, and localized degradation. By scanning a laser across the sample surface, a mass spectrum is generated at each point, creating a chemical image that shows the concentration and location of the antioxidant.

Table 5: Mass Spectrometry Data for Hindered Phenolic Antioxidants

| Technique | Ionization Mode | Characteristic m/z Fragments | Application |

| GC-MS | Electron Ionization (EI) | Molecular ion (M⁺), fragments corresponding to the loss of alkyl groups. | Identification and quantification of volatile and semi-volatile antioxidants. |

| LC-MS | Electrospray Ionization (ESI) | [M-H]⁻ or [M+H]⁺ | Analysis of less volatile antioxidants and their degradation products. |

| MALDI-MSI | Laser Desorption/Ionization | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Imaging the spatial distribution of additives on a material's surface. researchgate.net |

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Material Imaging

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that has emerged as a powerful tool for the direct, spatially-resolved chemical analysis of surfaces with minimal sample preparation. nih.govspecialchem.com In this method, a pneumatically assisted electrospray of charged solvent droplets is directed onto the sample surface. The impact of these droplets desorbs and ionizes analytes from the surface, which are then drawn into a mass spectrometer for analysis. specialchem.comd-nb.info This technique is particularly valuable for imaging the distribution of additives like this compound within a polymer matrix.

One of the key advantages of DESI-MS is its ability to provide molecularly specific images, revealing the homogeneity or heterogeneity of antioxidant distribution. mdpi.com For instance, in the analysis of polymer-based coatings, DESI-MS can measure the performance of formulated antioxidants in situ without any sample pretreatment. mdpi.com This is critical as the localization of antioxidants can significantly influence the material's resistance to degradation.

Research on phenolic antioxidants in lubricant oils, which share similarities with this compound, has demonstrated the quantitative potential of DESI-MS. specialchem.cominkarp.co.in In one study, the quantitative surface analysis of a phenolic antioxidant in a lubricant oil matrix was successfully performed using DESI-MS, achieving a low limit of detection, well below the typical concentrations used in commercial formulations. specialchem.com The identity of the antioxidant ion and its fragments can be confirmed using tandem mass spectrometry (MS/MS), providing a high degree of confidence in the analysis. specialchem.comaascit.org

The following table summarizes typical experimental parameters for DESI-MS analysis of phenolic antioxidants on a surface.

| Parameter | Value/Setting | Source |

| Ionization Mode | Negative | specialchem.com |

| Spray Solvent | 95:5 Methanol/Water | specialchem.com |

| Capillary Voltage | 4.0 kV | scirp.org |

| Spray Gas (N₂) Pressure | 0.45 MPa | scirp.org |

| Spatial Resolution | 80 µm | scirp.org |

These parameters can be optimized to enhance the signal of the target this compound compound while minimizing interference from the polymer matrix. The resulting ion images can reveal areas of antioxidant depletion or accumulation, providing valuable insights into the material's aging process and the effectiveness of the stabilization system.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Formulation Analysis

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is another ambient ionization technique that allows for the rapid analysis of solid and liquid samples in their native state with little to no sample preparation. phantomplastics.com The DART source generates a heated stream of metastable gas (typically helium or nitrogen) that ionizes analytes through gas-phase reactions. phantomplastics.com This makes it an ideal tool for the high-throughput screening and quality control of formulations containing this compound.

DART-MS has been successfully employed to characterize a wide array of additives in polymers, including antioxidants, plasticizers, and flame retardants. diva-portal.orgnih.gov A key application is the direct analysis of commercial polyurethane (PUR) samples, where DART-MS has identified over 50 different substances, including various phenolic antioxidants, without any sample pretreatment. diva-portal.org The technique's speed and simplicity make it highly suitable for quality assurance and formulation verification.

The effectiveness of DART-MS can be enhanced by coupling it with high-resolution mass spectrometry, allowing for accurate mass measurements and elemental composition determination of the detected analytes. diva-portal.org Furthermore, tandem mass spectrometry (MS/MS) can be used to confirm the identity of the compounds, providing structural information. diva-portal.org

While DART-MS is generally considered a qualitative or semi-quantitative technique, quantitative analysis is achievable, often with the use of an internal standard. inkarp.co.injku.at Studies on the analysis of lubricant additives have shown good linearity and repeatability for the quantification of antioxidants in an oil matrix using DART-MS. inkarp.co.in

The table below presents a summary of findings from a DART-MS study on the analysis of various polymer additives.

| Additive Type | Detection Capability | Key Findings | Source |

| Phenolic Antioxidants | Readily detected in various polymers. | Can be identified without sample pretreatment; migration from materials can be tracked. | diva-portal.orgfrontiersin.org |

| Plasticizers | Routinely identified in food packaging and other materials. | Rapid screening method for quality control. | frontiersin.org |

| Flame Retardants | Detected in polyurethane foams and other polymers. | Allows for quick verification of formulation components. | diva-portal.orgresearchgate.net |

Thermal Analysis Methods for Assessing this compound's Performance in Materials

Thermal analysis techniques are indispensable for evaluating the performance of antioxidants like this compound in improving the thermal stability of materials. These methods measure changes in the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) in this compound-Stabilized Polymer Systems

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

The incorporation of phenolic antioxidants like this compound can influence these thermal transitions. For example, studies on cross-linked low-density polyethylene (LDPE) have shown that the presence of different hindered phenolic antioxidants can affect the melting and crystallization behavior after thermal aging. nih.gov The melting peaks in DSC plots may become broader and shift to lower temperatures during the aging process, and an effective antioxidant can mitigate these changes. nih.gov

A particularly important application of DSC in the context of antioxidants is the measurement of the Oxidation Induction Time (OIT) or Oxidation Onset Temperature (OOT). diva-portal.orgmdpi.com The OIT test is an accelerated aging test that measures the time it takes for a material to begin to oxidize at a constant elevated temperature in an oxygen atmosphere. A longer OIT indicates a higher level of oxidative stability. The addition of phenolic antioxidants significantly increases the OIT of polymers like polypropylene (PP) and polyethylene (PE). inkarp.co.inmdpi.com

The following table presents illustrative data on the effect of a phenolic antioxidant on the thermal properties of a polymer.

| Material | Melting Temperature (Tm) (°C) | Crystallinity (%) | Oxidation Induction Time (OIT) (min at 200°C) | Source |

| Polypropylene (Pure) | 165 | 45 | < 5 | mdpi.com |

| Polypropylene + Phenolic Antioxidant | 165 | 45 | > 60 | mdpi.com |

This data demonstrates that while the antioxidant may not significantly alter the basic thermal properties like melting point and crystallinity, it dramatically enhances the resistance to oxidation.

Thermogravimetric Analysis (TGA) of Materials Containing this compound

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of materials and to study their decomposition kinetics. researchgate.net

When a polymer containing this compound is analyzed by TGA, the antioxidant can delay the onset of thermal degradation, resulting in a higher decomposition temperature. nih.govspecialchem.com The effectiveness of an antioxidant can be assessed by comparing the TGA curves of the stabilized and unstabilized polymer. A more effective antioxidant will shift the weight loss curve to a higher temperature, indicating enhanced thermal stability. specialchem.come3s-conferences.org

For example, TGA studies on polyarylates have shown that the addition of phenolic and phosphite antioxidants can significantly increase the temperature at which weight loss begins. e3s-conferences.org Similarly, in studies of thermoplastic elastomers (TPO), the addition of phenolic antioxidants has been shown to increase the temperature of the second stage of degradation, which is attributed to the degradation of polyols, by as much as 40°C. mdpi.com

The table below shows representative TGA data for a polymer with and without a phenolic antioxidant.

| Material | Onset of Decomposition (T-onset) (°C) | Temperature at 5% Weight Loss (T₅%) (°C) | Source |

| Polymer (Unstabilized) | 350 | 375 | mdpi.com |

| Polymer + Phenolic Antioxidant | 380 | 410 | mdpi.com |

These results clearly indicate that the presence of the phenolic antioxidant significantly improves the thermal stability of the polymer, allowing it to withstand higher temperatures before significant degradation occurs.

Degradation Pathways and Environmental Persistence of Isonox in Post-consumer Materials

Environmental Transformation Mechanisms of Isonox Residues Leaching from Polymer Waste

Once leached from polymer waste, this compound residues are subjected to various environmental transformation processes. The primary mechanisms are photo-oxidation, hydrolysis, and microbial degradation, which alter their chemical structure.

Hindered phenolic antioxidants, the class to which this compound compounds belong, are designed to be stable. However, under environmental pressures such as sunlight and heat, they can degrade. partinchem.comcambridge.org The degradation of these antioxidants can lead to the formation of various transformation products. For example, the oxidation of the phenol groups is a common degradation pathway, which can result in the formation of quinones. researchgate.net Specifically, the degradation of some hindered phenolic antioxidants is known to produce compounds like 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2,6-di-tert-butyl-1,4-benzoquinone.

Certain tert-butylated phenols, while considered safe, can undergo environmental transformations into more toxic byproducts. For instance, some antioxidants can degrade under natural sunlight to form 2,5-di-tert-butylphenol, which has shown significant toxicity to marine bacteria. mdpi.com The complex structure of many this compound compounds, such as the ester groups in some hindered phenols, can be susceptible to hydrolysis, especially during long-term exposure to heat and water, leading to the formation of other compounds like 3-(3,5-ditert-butyl-4-hydroxy-phenyl) propanoic acid and pentaerythritol. researchgate.net

The environmental fate of these transformation products is also a key consideration, as they may have different mobility, persistence, and toxicity compared to the parent this compound compound.

Leaching and Migration Characteristics of this compound from Aged Polymeric Products in Environmental Contexts

The release of this compound from aged polymeric products is a critical first step in its environmental journey. This process of leaching and migration is influenced by a combination of factors related to the polymer, the specific this compound compound, and the surrounding environmental conditions.

Additives like this compound are physically mixed into the polymer rather than being chemically bonded, which allows them to migrate to the surface and leach into the environment over time. oaepublish.com The rate of this migration is governed by several factors:

Polymer Type: The structure of the polymer matrix affects the diffusion rate of the antioxidant. For example, this compound 129 is used in plastics such as low-density polyethylene (LDPE), high-impact polystyrene, and PVC. au.dkuvabsorber.com

Environmental Factors: Temperature, UV radiation, and pH are significant drivers of additive leaching. researchgate.netresearchgate.net Higher temperatures can increase the diffusion rate of chemicals within the polymer, accelerating their release. nist.gov Photo-oxidation caused by UV exposure can lead to the formation of cracks on the plastic surface, which increases the surface area and facilitates the leaching of additives. nist.gov The pH of the surrounding medium, such as in a landfill, can also influence the leaching process. researchgate.net

Additive Properties: The molecular weight and solubility of the specific this compound compound play a role. While many hindered phenols have low water solubility, their release can be influenced by the presence of other substances in the leachate. ontosight.ai

Studies have shown that various phenolic antioxidants can migrate from plastic packaging into food simulants, and similar processes are expected to occur in environmental settings. mdpi.com For instance, research on high-density polyethylene (HDPE) has identified the leaching of 2,4-di-tert-butyl-phenol, a degradation product of certain antioxidants. science.gov

| This compound-related Compound | Polymer Matrix | Influencing Factors on Leaching | Observed Leached Compounds/Products |

|---|---|---|---|

| 2,4-di-tert-butylphenol (degradation product) | High-Density Polyethylene (HDPE) | Simulated environmental exposure | 2,4-di-tert-butylphenol |

| 4-tert-butylphenol | Epoxy and Polycarbonate | Temperature, pH, UV light | 4-tert-butylphenol, Bisphenol A (BPA) |

| General Phenolic Antioxidants | Low-Density Polyethylene (LDPE) | Contact with food simulants (ethanol, isooctane) | Parent antioxidants and their degradation products |

| 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (this compound 129) | Low-Density Polyethylene (LDPE) | General use and weathering | Parent compound (anticipated) |

Assessment of this compound's Environmental Fate in Simulated Disposal Environments

The long-term environmental fate of this compound compounds is often assessed through laboratory simulations of disposal environments like landfills. These studies help predict their persistence, mobility, and partitioning between soil, water, and air.

For many hindered phenols, their chemical nature suggests a tendency to persist in the environment. For example, 2,6-di-tert-butylphenol is not considered readily biodegradable and has a partition coefficient (log Pow) of 4.5, indicating a tendency to bioaccumulate. oecd.org However, photodegradation is considered a more significant degradation pathway than biodegradation for this compound. oecd.org When released, it is expected to partition primarily into soil (70%) and air (25%). oecd.org

Similarly, 2,4-di-tert-butylphenol is expected to be immobile in soil due to a high estimated organic carbon-water partition coefficient (Koc) of 9000. echemi.com Biodegradation is not considered an important environmental fate process for this compound in soil. echemi.com

Landfill simulation studies have provided insights into the leaching of additives from plastics. For instance, experiments with PVC under simulated landfill conditions have examined the leaching of organotin compounds, a process that can be influenced by temperature. researchgate.net While specific studies on this compound are limited, the behavior of other additives provides a model for how these antioxidants might behave. The composition of landfill leachate, which can be acidic and contain various organic and inorganic compounds, can affect the extraction of additives from plastic waste. researchgate.net Studies on phenol transport in simulated solid waste have shown that processes like sorption and biodegradation are key in determining its fate, though accurately measuring these rates can be challenging. nih.govepa.govosti.gov

| This compound-related Compound | Simulated Environment | Key Findings on Environmental Fate | Reference Data |

|---|---|---|---|

| 2,6-di-tert-butylphenol | General environmental model | Not readily biodegradable; potential for bioaccumulation; partitions mainly to soil and air. | log Pow: 4.5; BCF (fish): 660 |

| 2,4-di-tert-butylphenol | Soil environment | Expected to be immobile in soil; biodegradation is not a major fate process. | Estimated Koc: 9000 |

| 2,2′-ethylidenebis(4,6-di-tert-butylphenol) (this compound 129) | General environment | Considered not readily degradable based on assessments of substituted phenols. | Persistence assessment by Environment Canada |

| Phenol (general) | Simulated landfill reactor | Fate is governed by sorption and biodegradation processes. | HYDRUS-1D modeling studies |

Bio-transformation Potential of this compound in Non-Ecological Engineered Systems (e.g., waste treatment, bioremediation)

The biotransformation of this compound compounds in engineered systems like wastewater treatment plants (WWTPs) and bioremediation processes is a key factor in mitigating their environmental release. While many hindered phenols are resistant to degradation, certain microorganisms have shown the ability to break them down.

For example, an aerobic bacterium, identified as Alcaligenes sp., has been shown to effectively degrade 2,6-di-tert-butylphenol (2,6-DTBP). nih.gov In laboratory studies, this strain was able to remove 62.4% of 2,6-DTBP with an initial concentration of 100 mg/L over 11 days. nih.gov The degradation kinetics followed the Eckenfelder equation with a half-life of 9.38 days. nih.gov The study also found that the degradation ability of the strain was inhibited at concentrations above 200 mg/L. nih.gov

Similarly, studies on the biodegradation of 2,4-di-tert-butylphenol have identified several bacterial strains capable of its degradation, including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp., isolated from industrial wastewater. semanticscholar.org Among these, Lysinibacillus sp. demonstrated the highest degradation rate, achieving up to 89.31% degradation of 2,4-DTBP within seven days of incubation. semanticscholar.org

Bioremediation technologies, which utilize the metabolic capabilities of microorganisms, are a promising approach for treating water contaminated with phenolic compounds. mdpi.comresearchgate.netfrontiersin.orgscirp.org These processes can involve the use of specific microbial strains, microbial consortia, or enzymes to break down pollutants into less harmful substances. nih.gov For instance, enzymes like peroxidases have been used for the biotransformation of phenols in various industrial wastewaters. vut.cz The effectiveness of these biological treatments depends on factors such as the type of microorganism, the concentration of the pollutant, and the operational conditions of the system. frontiersin.org

| This compound-related Compound | Engineered System/Organism | Observed Biotransformation/Degradation | Key Findings |

|---|---|---|---|

| 2,6-di-tert-butylphenol (2,6-DTBP) | Alcaligenes sp. (bacterium) | 62.4% removal in 11 days | Half-life of 9.38 days at 100 mg/L initial concentration. |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Lysinibacillus sp. (bacterium) | Up to 89.31% degradation in 7 days | Isolated from industrial wastewater. |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Pandoraea sp. (bacterium) | 82.24% degradation in 7 days | Isolated from industrial wastewater. |

| General Phenolic Compounds | Enzymatic Treatment (e.g., Peroxidases) | High removal efficiency | Used in treating industrial wastewater. |

Structure-performance Relationships and Derivative Engineering of Isonox Analogs

Systematic Modification of Isonox Molecular Architecture for Improved Stabilizer Performance

A primary strategy involves increasing the molecular weight of the antioxidant. Simple phenolic structures, such as butylated hydroxytoluene (BHT), are effective radical scavengers but suffer from high volatility. researchgate.net This leads to significant loss of the stabilizer during high-temperature processing and over the service life of the polymer product. researchgate.net By incorporating the fundamental 2,6-di-tert-butylphenol moiety into larger molecular architectures, derivatives with lower volatility and reduced migration are created. researchgate.net

Another key modification is the introduction of long alkyl chains, a process known as lipophilization. tandfonline.commdpi.com The addition of these chains, often C8 to C18, enhances the antioxidant's solubility and compatibility with non-polar polymer matrices like polyolefins. tandfonline.commdpi.com This improved miscibility ensures a more homogeneous distribution of the stabilizer, preventing issues like exudation (blooming) to the surface and maximizing its protective effect throughout the polymer. Research on esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid demonstrated that increasing the alcohol chain length could enhance antioxidant activity, attributed to better compatibility with the polymer matrix. tandfonline.com

A more advanced approach is the covalent grafting of phenolic antioxidant moieties onto the polymer backbone. tandfonline.comnih.gov This can be achieved through reactive processing where an antioxidant containing a suitable functional group (e.g., an unsaturated ester) is radically grafted onto the polymer chains. tandfonline.com This method creates a polymer-bound antioxidant, offering the ultimate solution to migration and extraction issues, ensuring permanent protection for the material.

Influence of Substituent Effects on Antioxidant Efficiency and Compatibility in Materials

The antioxidant efficiency of an this compound analog is governed by the reactivity of its phenolic hydroxyl (-OH) group, which in turn is heavily influenced by the nature and position of substituents on the aromatic ring. These substituents exert electronic and steric effects that modulate the stabilizer's ability to neutralize free radicals.

The primary mechanism of action for hindered phenols is hydrogen atom transfer (HAT), where the phenol donates its hydroxyl hydrogen to a free radical. nih.gov The ease with which this occurs is quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE corresponds to a faster, more efficient radical scavenging reaction. nih.govjocpr.com

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, positioned ortho or para to the hydroxyl group, increase the electron density on the ring. This weakens the O-H bond, lowers its BDE, and enhances the antioxidant's radical scavenging activity. tandfonline.commdpi.com

Electron-withdrawing groups (EWGs) , such as carbonyls or esters, have the opposite effect. They decrease the electron density on the ring, which strengthens the O-H bond, increases the BDE, and consequently reduces antioxidant efficiency. tandfonline.com

Steric Effects: Steric hindrance, particularly from bulky groups like tert-butyl at the ortho positions to the hydroxyl group, is a defining feature of this compound-type antioxidants. researchgate.netwikipedia.org This steric shielding serves two critical purposes:

It stabilizes the resulting phenoxyl radical formed after hydrogen donation, preventing it from participating in detrimental side reactions. mdpi.com

It can, however, also hinder the approach of the phenolic -OH to the radical it needs to scavenge if the hindrance is excessive.

| Phenolic Compound | Substituent(s) | Calculated BDE (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| Phenol | None | 86.5 | Reference Compound |

| Gallic acid | 3,5-di-OH, 4-COOH | 70.2 | Multiple electron-donating -OH groups |

| α-Tocopherol (Vitamin E) | Multiple alkyl and one alkoxy group | 69.1 | Strong electron-donating groups and rigid ring structure |

| BHT (Butylated hydroxytoluene) | 2,6-di-tert-butyl, 4-methyl | 80-81 | Steric hindrance and electron-donating groups |

| Syringic acid | 3,5-di-OCH₃, 4-COOH | 78.1 | Electron-donating methoxy groups |

Data adapted from theoretical studies. jocpr.commdpi.com Absolute values may vary with the computational method used, but trends are consistent.

Rational Design Principles for Novel this compound-Based Stabilizers with Enhanced Attributes

The rational design of new stabilizers moves beyond trial-and-error by applying established structure-property principles to create molecules with specific, improved characteristics. For this compound-based analogs, the design process targets enhanced thermal stability, improved polymer compatibility, lower volatility, and reduced discoloration. researchgate.net

A key principle is the multifunctional molecule approach . Instead of simply blending different additives, a single molecule can be engineered to contain multiple functional groups. For instance, a high molecular weight this compound analog might incorporate both a hindered phenolic moiety for primary antioxidant activity and a thioester or phosphite group for secondary (hydroperoxide decomposing) activity. This can lead to synergistic effects and more efficient stabilization.

Another principle is designing for permanence . As discussed, increasing molecular weight and adding long, compatible side chains are effective strategies. researchgate.netmdpi.com The rational design approach would involve selecting the optimal chain length for a specific polymer. For example, a C18 chain shows excellent compatibility with polyolefins, as seen in the widely used antioxidant Irganox 1076. mdpi.com A "cut-off effect" has been observed where, beyond an optimal alkyl chain length, the antioxidant capacity may decrease, highlighting the need for precise engineering. mdpi.com

Color contribution is another critical design parameter. The byproducts of some phenolic antioxidants can cause discoloration ("gas fading" or "pinking"). researchgate.net Rational design aims to create structures that are less prone to forming highly colored quinone-methide byproducts upon oxidation. This can involve modifying the group at the para position or altering the way phenolic units are linked together in larger molecules. researchgate.net

Finally, the design process is increasingly guided by sustainability and regulatory requirements . This involves designing stabilizers from bio-based feedstocks or creating structures that have a more favorable toxicological profile.

Computational Chemistry Approaches to Predict Structure-Activity Relationships in Polymer Stabilization

Computational chemistry has become an indispensable tool for accelerating the design and development of new polymer stabilizers. These methods allow researchers to predict the performance of a potential molecule before it is synthesized, saving significant time and resources. researchandmarkets.comnih.gov

Quantum Chemical Modeling: Methods based on Density Functional Theory (DFT) are widely used to calculate key physicochemical parameters that govern antioxidant activity. nih.govacs.orgnih.gov These parameters include:

Bond Dissociation Enthalpy (BDE): Predicts the efficiency of the HAT mechanism.

Ionization Potential (IP): Relates to the ability of the antioxidant to donate an electron, a key step in the Single Electron Transfer (SET) mechanism. A lower IP favors this pathway. jocpr.com

Proton Affinity (PA): Helps evaluate the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is important in polar media. nih.gov

By calculating these values for a series of virtual this compound analogs, chemists can screen for candidates with the most promising intrinsic antioxidant activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its activity. jocpr.commdpi.com In the context of stabilizers, a QSAR model might take the form of an equation that links antioxidant performance (e.g., from an experimental test) to one or more calculated molecular descriptors (like BDE and IP). jocpr.com A validated QSAR model can then be used to predict the activity of new, unsynthesized molecules, allowing for the rapid screening of large virtual libraries of potential stabilizers. nih.gov

Machine Learning and Data Analytics: More recently, machine learning (ML) and other data-driven methods are being deployed. researchandmarkets.comnih.govmdpi.com These algorithms can be trained on large datasets of polymer formulations and their performance data. ML models can uncover complex, non-linear relationships between a stabilizer's structure, its concentration, other additives, processing conditions, and the final properties of the material. researchandmarkets.comnih.gov These predictive models enable the rapid, in-silico optimization of stabilizer packages for specific applications, significantly shortening development cycles. researchandmarkets.com

Emerging Research Directions and Future Perspectives in Isonox Applications

Integration of Isonox with Sustainable Polymer Technologies and Bio-based Materials

The shift towards a bio-economy has spurred the development of bio-based and biodegradable plastics, such as Polylactic Acid (PLA), Poly(butylene succinate) (PBS), and Poly(butylene adipate-co-terephthalate) (PBAT). mdpi.com A significant challenge with these materials is their susceptibility to thermal and oxidative degradation during processing and throughout their service life, which can compromise their mechanical properties and durability. mdpi.com

The incorporation of antioxidants is crucial to address this vulnerability. mdpi.com Phenolic antioxidants, the class to which this compound belongs, are a primary focus of this research. mdpi.commdpi.com These stabilizers function by scavenging free radicals, thereby interrupting the degradation cascades that affect polymers. mdpi.comnih.gov The integration of phenolic antioxidants can enhance the thermal stability of bioplastics, making them more robust for demanding applications and improving their viability for recycling. mdpi.com By preserving the material's integrity through multiple processing cycles, antioxidants contribute to a more circular economy for bioplastics. mdpi.comcnr.it Research is ongoing to evaluate the efficacy of various phenolic antioxidants in different biopolymer matrices, with natural and synthetic options being explored to optimize performance and sustainability. mdpi.commdpi.com

| Bio-based Polymer | Degradation Challenge | Potential Benefit of this compound Integration | Supporting Research Focus |

|---|---|---|---|

| Polylactic Acid (PLA) | Susceptible to thermal degradation during processing (e.g., extrusion, injection molding) and hydrolysis. mdpi.comcnr.it | Improved melt stability, preservation of molecular weight and mechanical strength, enhanced recyclability. cnr.it | Optimizing antioxidant concentration to balance stability and biodegradability. |

| Poly(butylene succinate) (PBS) | Vulnerable to thermo-oxidative degradation, which can limit its use in durable applications. mdpi.com | Increased oxidative induction time (OIT), extended service life in outdoor or high-temperature environments. mdpi.com | Assessing long-term performance and impact on compostability. |

| Poly(butylene adipate-co-terephthalate) (PBAT) | Degrades under heat and UV exposure, affecting properties like flexibility and toughness. mdpi.commdpi.com | Enhanced UV resistance and thermal stability, maintaining material integrity for applications like agricultural films. mdpi.com | Evaluating compatibility and migration resistance of the antioxidant within the polymer matrix. |

| Starch-based Materials | Prone to rapid degradation from heat and oxidation during processing. mdpi.com | Protection against chain scission during compounding, leading to improved final product properties. mdpi.com | Exploring synergistic effects with other additives like plasticizers. |

Development of Smart Materials Incorporating this compound for Self-Healing or Responsive Properties

Smart materials, which can alter their properties in response to external stimuli like heat, light, or mechanical stress, represent a frontier in materials science. mdpi.comswcleanair.gov This category includes self-healing polymers that can repair damage and responsive materials used in sensors, actuators, and drug delivery systems. numberanalytics.com The functionality of these materials is intrinsically linked to the stability of their underlying polymer matrix.

For a smart material to perform reliably over its intended lifespan, it must resist environmental degradation from factors like oxygen and heat. Oxidative degradation can break down the polymer chains, compromising the material's structural integrity and, consequently, its specialized functions. For instance, in a self-healing polymer, degradation of the matrix could inhibit the mobility and reactivity required for the healing mechanism to activate.

Therefore, the incorporation of highly effective antioxidants is a prerequisite for the development of durable smart materials. Phenolic antioxidants such as this compound can provide essential protection against thermo-oxidative degradation, ensuring that the polymer matrix remains stable and capable of supporting its responsive or self-healing functions over time. vinatiorganics.com Future research will likely focus on integrating stabilizers like this compound into these advanced systems to guarantee their long-term performance and reliability.

Advanced Modeling and Simulation for Predicting this compound Performance and Material Lifespan

Predicting the long-term performance of polymeric materials is essential for ensuring reliability in critical applications. Advanced modeling and simulation are emerging as powerful tools to forecast the service life of polymers by predicting the depletion of antioxidants like this compound. numberanalytics.com

These models are typically based on a diffusion-reaction framework, which simulates two primary processes: the physical loss of the antioxidant through migration and evaporation, and its chemical consumption as it scavenges radicals. scilit.comdiva-portal.org

Diffusion/Migration: This component models the movement of antioxidant molecules within the polymer matrix. The rate is governed by the diffusion coefficient, which is influenced by temperature, polymer morphology, and the size and shape of the antioxidant molecule. tandfonline.comtandfonline.com

Chemical Reaction: This part of the model describes the kinetics of the antioxidant's reaction with free radicals, which is the mechanism that protects the polymer. energiforsk.se

By combining these elements, simulations can generate concentration profiles of the antioxidant within a material over time and under specific environmental conditions (e.g., temperature). scilit.com The material's lifespan can then be estimated by predicting the point at which the antioxidant concentration drops below a critical threshold, leaving the polymer vulnerable to rapid degradation. Physics-informed machine learning models are also being developed to simulate these complex, heterogeneous oxidation processes with greater accuracy. asme.org These predictive tools allow for the optimization of stabilization packages and reduce the need for lengthy and costly physical aging studies. ifremer.fr

| Model Input Parameters | Description | Model Output | Practical Application |

|---|---|---|---|

| Diffusion Coefficient (D) | Rate of antioxidant movement through the polymer matrix. Dependent on temperature and material properties. tandfonline.com | Antioxidant concentration profile over time. | Predicting physical loss of stabilizer. |

| Reaction Rate Constant (k) | Speed of the chemical reaction between the antioxidant and polymer radicals. energiforsk.se | Rate of antioxidant chemical consumption. | Quantifying the rate of protective action. |

| Initial Antioxidant Concentration | The amount of this compound initially compounded into the polymer. diva-portal.org | Time to reach critical antioxidant level. | Formulation optimization. |

| Environmental Conditions | External factors such as temperature, UV exposure, and contact with extractive media (e.g., water). scilit.comdiva-portal.org | Predicted service lifespan under specific conditions. | Material selection for specific applications. |

Circular Economy Implications and Lifecycle Assessment of this compound-Stabilized Materials

The transition from a linear "take-make-dispose" model to a circular economy is a central goal for the plastics industry. scilit.comchemrxiv.org A circular economy aims to keep materials in use for as long as possible through reuse, repair, and recycling, thereby minimizing waste and decoupling production from finite resource consumption. safic-alcan.comnih.gov

Antioxidants like this compound play a crucial, though often overlooked, role in enabling the circularity of plastics.

Enhanced Recyclability: Mechanical recycling, the most common method for plastics, involves melting and reprocessing. This thermal stress can severely degrade polymers, reducing the quality and performance of the recycled material. The presence of an effective antioxidant is vital to stabilize the polymer during this process, helping to preserve its molecular weight and mechanical properties. mdpi.comresearchgate.net This allows for higher-quality recyclate that can be used in more demanding applications, supporting a closed-loop system.

| Lifecycle Stage | Role of this compound | Circular Economy Implication |

|---|---|---|

| Product Manufacturing | Protects polymer from degradation during high-temperature processing. mdpi.com | Reduces manufacturing waste and ensures initial product quality. |

| Use Phase | Extends the functional service life of the product by preventing oxidative degradation. vinatiorganics.com | Promotes product longevity and enables models of reuse, delaying entry into the waste stream. |

| Collection & Sorting | No direct role, but maintains material integrity prior to recycling. | Ensures the material entering the recycling stream is of higher quality. |

| Mechanical Recycling | Stabilizes the polymer against thermo-mechanical stress during re-melting and extrusion. researchgate.net | Improves the quality and performance of the recyclate, enabling high-value, closed-loop recycling. |

| End-of-Life | Helps maintain material properties, making it a better candidate for recycling over landfill or incineration. chemrxiv.org | Increases the likelihood that the material will be retained within the circular economy. |

Innovation in this compound Delivery and Dispersion within Complex Material Architectures

The effectiveness of an antioxidant is highly dependent on its uniform dispersion throughout the polymer matrix. researchgate.net Agglomerates or poor distribution can lead to localized areas of unprotected polymer, which can act as initiation sites for degradation. In complex materials like nanocomposites or fiber-reinforced polymers, achieving homogeneous dispersion is even more challenging.

Research is actively exploring innovative strategies to improve the delivery and dispersion of additives like this compound.

Advanced Compounding: Techniques like twin-screw extrusion and high-shear mixing are used to apply significant mechanical forces to break down additive agglomerates and distribute them evenly within the polymer melt. mdpi.com

Surface Modification: The surface of nanoparticles or reinforcing fibers can be chemically modified to improve their compatibility with both the polymer matrix and the antioxidant. This can prevent the additive from preferentially associating with the filler and promote a more uniform dispersion. mdpi.comuc.edu

Solution-Based Methods: For some applications, solution casting, where the polymer and additives are dissolved in a common solvent before the solvent is evaporated, can achieve excellent dispersion. mdpi.com Ultrasonication is often used in this process to break apart particles in the liquid phase. mdpi.com

Covalent Grafting: A more advanced approach involves chemically bonding the antioxidant molecule directly onto the polymer backbone or to a filler particle. safic-alcan.comnih.govwhiterose.ac.uk This strategy permanently locks the antioxidant in place, preventing its migration or loss over time and ensuring it remains where it is needed. This is particularly relevant for materials in contact with liquids or those exposed to high temperatures for extended periods. scilit.com

These innovative approaches will enable the effective use of this compound in increasingly complex and high-performance material systems, ensuring their long-term stability and performance.

| Dispersion Strategy | Mechanism | Advantages | Potential Applications |

|---|---|---|---|

| Melt Blending (e.g., Extrusion) | Mechanical shear forces distribute the additive in molten polymer. mdpi.com | Industry-standard, scalable, cost-effective. | Most commodity thermoplastics (PE, PP, PVC). |

| Solution Casting with Ultrasonication | Dissolution in a common solvent followed by high-frequency sound waves to disperse particles. mdpi.com | Excellent for achieving nanoscale dispersion in lab settings. | Polymer films, membranes, and coatings. |

| Surface Modification (of fillers) | Chemical treatment of fillers (e.g., silica, clay) to improve compatibility with the antioxidant and polymer. mdpi.comuc.edu | Enhances filler-matrix adhesion and prevents additive agglomeration on filler surfaces. | Polymer nanocomposites, fiber-reinforced plastics. |

| Covalent Grafting | Chemical bonds are formed to permanently attach the antioxidant to the polymer chain. safic-alcan.comnih.gov | Eliminates antioxidant migration and loss, providing permanent protection. | Medical implants, hot water pipes, food contact materials. |

Q & A

Q. What are the established synthesis protocols for Isonox, and how do reaction conditions influence yield and purity?

Methodological Answer:

- This compound synthesis typically involves condensation reactions between phenolic precursors and alkylating agents. Key variables include temperature (80–120°C), solvent polarity (e.g., toluene vs. DMF), and catalyst choice (e.g., acidic or basic conditions). Yield optimization requires iterative testing via fractional factorial designs to isolate critical factors .

- Purity assessment mandates HPLC with UV detection (λ = 254 nm) and comparison against certified reference standards. Impurity profiling should follow ICH Q3A guidelines, focusing on residual solvents and unreacted intermediates .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices like polymer blends?

Methodological Answer:

- Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for non-volatile forms. Calibration curves must account for matrix effects (e.g., polymer interference) via standard addition methods .

- For real-time monitoring, Fourier-transform infrared spectroscopy (FTIR) tracks characteristic C-O-C and phenolic O-H stretches (1,200–1,300 cm⁻¹ and 3,200–3,600 cm⁻¹, respectively) .

Q. What is the mechanistic basis of this compound’s antioxidant activity in radical scavenging?

Methodological Answer:

- Electron paramagnetic resonance (EPR) spectroscopy with spin-trapping agents (e.g., DMPO) identifies radical intermediates. Kinetic studies using stopped-flow techniques quantify hydrogen atom transfer (HAT) rates, correlating with BDE (bond dissociation enthalpy) calculations via DFT .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in high-temperature oxidative environments be resolved?

Methodological Answer:

- Contradictions often stem from uncontrolled variables (e.g., oxygen partial pressure, polymer crystallinity). Design experiments using response surface methodology (RSM) to model interactions. Replicate disputed studies under standardized ASTM D3895 conditions, with controlled O₂ flow (10–50 mL/min) and isothermal TGA .

- Meta-analysis frameworks (e.g., PRISMA) should assess publication bias, while Bayesian statistics quantify uncertainty in degradation rate constants .

Q. What degradation pathways dominate this compound stability under UV irradiation, and how can intermediates be characterized?

Methodological Answer:

- Accelerated UV aging tests (QUV chambers, 340 nm, 0.7 W/m²) coupled with LC-Orbitrap-MS identify photo-oxidation products (e.g., quinones, carbonyls). Pathway elucidation requires isotopic labeling (¹⁸O₂) to track oxygen incorporation .

- Computational tools like Gaussian 09 simulate excited-state reactions, validating experimental LC-MS/MS fragmentation patterns .

Q. What synergistic effects occur when this compound is combined with hindered amine light stabilizers (HALS) in polyolefins?

Methodological Answer:

- Design a Doehlert matrix to optimize this compound:HALS ratios (1:1 to 1:5). Assess synergy via oxidative induction time (OIT) measurements (DSC, ISO 11357-6) and Arrhenius modeling of activation energies .

- Surface-enhanced Raman spectroscopy (SERS) maps spatial distribution of stabilizers, identifying phase separation or co-localization .

Methodological Frameworks for Research Design

Q. How should researchers formulate hypotheses about this compound’s environmental fate using the PICOT framework?

Methodological Answer:

Q. What criteria (FINER) ensure feasibility in studying this compound’s cross-reactivity with transition-metal catalysts?

Methodological Answer:

- F easible: Use bench-scale reactors with inline ICP-MS for real-time metal leaching analysis. I nteresting: Address gaps in catalyst-poisoning mechanisms. N ovel: Compare this compound with thioester antioxidants. E thical: Adopt green chemistry principles (e.g., solvent-free reactions). R elevant: Align with industrial needs for non-interfering stabilizers .

Data Analysis and Reporting

Q. How should conflicting NMR and XRD data on this compound crystallinity be reconciled?

Methodological Answer:

Q. What statistical methods validate this compound’s dose-response effects in in vitro cytotoxicity assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.